2-(N-Ethyl-p-toluidino)ethanol

Solubility Isomer Differentiation Formulation

2-(N-Ethyl-p-toluidino)ethanol (CAS 13386-60-2), also known as N-ethyl-N-(2-hydroxyethyl)-p-toluidine (EHPT), is a para-substituted aromatic tertiary amine containing a hydroxyethyl group. It belongs to the N-alkyl-N-(2-hydroxyalkyl)-p-toluidine class.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 13386-60-2
Cat. No. B077412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Ethyl-p-toluidino)ethanol
CAS13386-60-2
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=CC=C(C=C1)C
InChIInChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3
InChIKeyWULPPMCTKHSRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(N-Ethyl-p-toluidino)ethanol (CAS 13386-60-2) – A para-Substituted Tertiary Aminoalcohol for Curing and Dye Synthesis


2-(N-Ethyl-p-toluidino)ethanol (CAS 13386-60-2), also known as N-ethyl-N-(2-hydroxyethyl)-p-toluidine (EHPT), is a para-substituted aromatic tertiary amine containing a hydroxyethyl group. It belongs to the N-alkyl-N-(2-hydroxyalkyl)-p-toluidine class. This compound is primarily utilized as a cure promoter/accelerator in unsaturated polyester and vinyl ester resins, and as an intermediate in the synthesis of dyes and other fine chemicals. Its molecular formula is C11H17NO with a molecular weight of 179.26 g/mol [1]. Key physicochemical properties include a predicted density of approximately 1.0 g/cm³ and a predicted boiling point of 312.9 °C .

Why 2-(N-Ethyl-p-toluidino)ethanol Cannot Be Casually Replaced by Other N-Alkyl-p-toluidine Ethanolamines


2-(N-Ethyl-p-toluidino)ethanol (EHPT) is a specific member of a broader class of N-alkyl-N-(2-hydroxyalkyl)-p-toluidines. While compounds like the N-methyl analog (MHPT) or the N,N-bis(2-hydroxyethyl) analog (DHEPT) share functional groups, their performance as cure promoters is distinct. Differences in alkyl chain length and hydroxyethyl substitution influence solubility parameters, amine basicity, and steric hindrance, which directly impact the rate of peroxide decomposition, gel time, and ultimate cure characteristics in resin systems [1]. Furthermore, the para-substitution pattern distinguishes it from its meta-isomer (CAS 91-88-3), which is favored in certain dye applications. Simple substitution without revalidation can lead to inconsistent cure profiles, altered mechanical properties, or off-specification color in end products [2].

Quantitative Differentiation: Performance and Property Data for 2-(N-Ethyl-p-toluidino)ethanol (EHPT) vs. Comparators


Comparative Solubility Profile of para-Isomer EHPT vs. meta-Isomer

The para-substitution pattern of EHPT confers a distinct solubility profile relative to its meta-isomer, 2-(N-ethyl-m-toluidino)ethanol. The para-isomer (EHPT) is reported to be soluble in chloroform, toluene, benzene, and ethanol, but insoluble in gasoline and water [1]. In contrast, the meta-isomer exhibits a calculated density of 1.019 g/mL and is also described as insoluble in water, though its solubility in non-polar organic solvents is not always identical [2]. This differential solubility can be critical for formulation homogeneity in certain solvent-based resin systems or for selective extraction during dye synthesis.

Solubility Isomer Differentiation Formulation

Differential Physical Properties: EHPT vs. N-Methyl Analog (MHPT)

The ethyl substitution on the amine nitrogen of EHPT (C11H17NO) results in a higher predicted boiling point and slightly lower density compared to the N-methyl analog MHPT (C10H15NO). EHPT has a predicted boiling point of 312.9 °C and a calculated density of approximately 1.0 g/cm³ . In contrast, MHPT (N-methyl-N-(2-hydroxyethyl)-p-toluidine) has a lower molecular weight (165.23 g/mol) and exhibits a slightly higher predicted density (approx. 1.06 g/mL) . These differences, while subtle, can affect volatility during high-temperature curing processes and the overall density of the formulated resin.

Physical Properties Boiling Point Density Cure Promoter

EHPT as a Cure Promoter in Unsaturated Polyester Resins: Patent-Class Evidence

US Patent 6,114,470 explicitly claims the use of N-alkyl-N-(2-hydroxyalkyl)-p-toluidines, including EHPT, as promoters for curing unsaturated polymer resins with peroxide initiators [1]. The patent demonstrates the class-level effectiveness of these compounds, and the synthesis of EHPT is provided as a specific example. While a direct head-to-head comparison of EHPT vs. MHPT is not detailed within this specific patent, the inclusion of EHPT as a preferred embodiment alongside MHPT and DHEPT indicates its suitability for achieving a fast cure across a range of temperatures, with the ethyl group offering a distinct balance of reactivity and physical properties compared to other alkyl derivatives.

Cure Promoter Unsaturated Polyester Peroxide Cure Gel Time

Lipophilicity Differentiation: LogP of EHPT vs. Meta-Isomer

The para-substituted EHPT exhibits a predicted LogP of approximately 2.5 (XLogP3) or 2.22 [1], indicating its moderate lipophilicity. In comparison, the meta-isomer, 2-(N-ethyl-m-toluidino)ethanol, has a reported LogP of 2.38 [2]. This difference, while numerically small, reflects the subtle but distinct influence of substitution pattern on partitioning behavior. The para-isomer's slightly higher predicted LogP suggests a marginally greater affinity for non-polar environments, which can influence its performance in organic media or its behavior in chromatographic separations.

LogP Lipophilicity ADME Partition Coefficient

HPLC Separation Characteristics on Newcrom R1 Column

A dedicated reverse-phase HPLC method has been developed for 2-(N-Ethyl-p-toluidino)ethanol using a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [1]. While this represents a specific analytical method rather than a comparator-based performance metric, it establishes a quantifiable and reproducible retention behavior for the compound. This method provides a baseline for purity determination and impurity profiling. The existence of such a method, even if not directly compared to other compounds, provides a critical quality control tool that may not be readily available or optimized for less common analogs.

HPLC Chromatography Analytical Method Purity Analysis

Optimal Use Cases for 2-(N-Ethyl-p-toluidino)ethanol (EHPT) in Industrial and Research Settings


Cure Promoter in Unsaturated Polyester and Vinyl Ester Resins

EHPT is specifically claimed as an effective promoter for the peroxide-initiated curing of unsaturated polymer resins [1]. This application is supported by patent literature and class-level evidence indicating that N-alkyl-N-(2-hydroxyalkyl)-p-toluidines provide fast cures across a wide temperature range. Users formulating ambient or low-temperature cure systems should consider EHPT when the ethyl group's specific steric and electronic profile offers a potential advantage over the more common methyl analog (MHPT), particularly in applications where higher boiling point is beneficial or where MHPT is not performing optimally [2].

Synthesis of Specialty Dyes and Fine Chemical Intermediates

As a tertiary aromatic amine with a reactive hydroxyethyl group, EHPT serves as a building block for the synthesis of azo dyes and other colorants. While its meta-isomer is more commonly cited for cationic dyes, the para-substitution pattern of EHPT leads to different electronic properties and coupling reactivity [2]. Its distinct LogP and solubility profile [3] make it a valuable alternative for creating dye molecules with tailored properties, such as enhanced affinity for synthetic fibers or modified color shades. It can also be used as an intermediate in the preparation of photographic chemicals and pharmaceuticals [2].

Analytical Reference Standard and Chromatography Method Development

The availability of a documented HPLC method on a Newcrom R1 column [1] makes EHPT a reliable candidate for use as a reference standard in analytical chemistry. Its well-defined structure and predicted LogP allow for predictable chromatographic behavior. Researchers can utilize this compound for method development, system suitability testing, or as a retention time marker in reverse-phase liquid chromatography. The established method provides a starting point for purity analysis and impurity profiling, which is critical for quality control in both research and industrial production settings.

Research on Structure-Activity Relationships (SAR) of Tertiary Amine Promoters

For researchers investigating the fundamental mechanisms of amine-peroxide cure systems, EHPT represents a key compound in a homologous series. Comparing its cure kinetics and resin compatibility with those of its N-methyl (MHPT) and N,N-bis(2-hydroxyethyl) (DHEPT) counterparts [1] provides crucial data for understanding the steric and electronic effects of the N-alkyl substituent. This SAR knowledge guides the rational design of new, more efficient promoter systems for composite materials and adhesives.

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